molecular formula C10H8N2O B12510651 7-Amino-1-oxo-2,3-dihydro-1H-indene-4-carbonitrile

7-Amino-1-oxo-2,3-dihydro-1H-indene-4-carbonitrile

Cat. No.: B12510651
M. Wt: 172.18 g/mol
InChI Key: QLLTUFJESTWWKW-UHFFFAOYSA-N
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Description

7-Amino-1-oxo-2,3-dihydro-1H-indene-4-carbonitrile is a chemical compound with the molecular formula C₁₀H₈N₂O It is known for its unique structure, which includes an indene core with an amino group at the 7th position, a carbonyl group at the 1st position, and a nitrile group at the 4th position

Preparation Methods

The synthesis of 7-Amino-1-oxo-2,3-dihydro-1H-indene-4-carbonitrile typically involves organic synthesis techniques. One common method involves the reaction of 3-(2-cyanophenyl)propanoic acid with appropriate reagents to form the desired compound . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve scaling up these laboratory procedures while maintaining stringent quality control measures.

Chemical Reactions Analysis

7-Amino-1-oxo-2,3-dihydro-1H-indene-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the carbonyl group, potentially converting it into an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Amino-1-oxo-2,3-dihydro-1H-indene-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Amino-1-oxo-2,3-dihydro-1H-indene-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the carbonyl and nitrile groups can participate in various interactions, influencing the compound’s overall activity. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar compounds to 7-Amino-1-oxo-2,3-dihydro-1H-indene-4-carbonitrile include:

The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

7-amino-1-oxo-2,3-dihydroindene-4-carbonitrile

InChI

InChI=1S/C10H8N2O/c11-5-6-1-3-8(12)10-7(6)2-4-9(10)13/h1,3H,2,4,12H2

InChI Key

QLLTUFJESTWWKW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C21)C#N)N

Origin of Product

United States

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